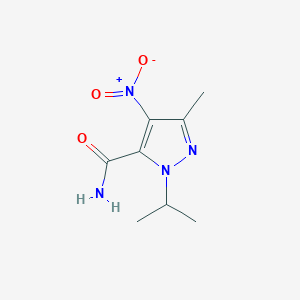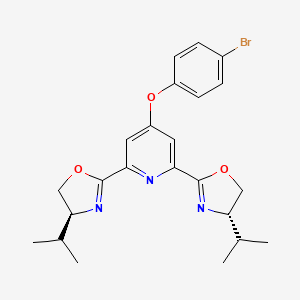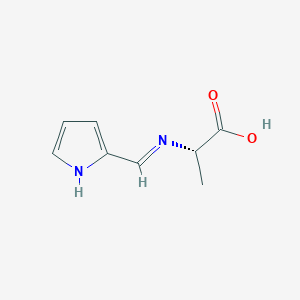
(S)-2-(((1H-Pyrrol-2-yl)methylene)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(((1H-Pyrrol-2-yl)methylene)amino)propanoic acid is a chiral compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((1H-Pyrrol-2-yl)methylene)amino)propanoic acid typically involves the condensation of an amino acid with an aldehyde. One common method is the reaction of L-alanine with pyrrole-2-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((1H-Pyrrol-2-yl)methylene)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce amino acid derivatives .
Scientific Research Applications
(S)-2-(((1H-Pyrrol-2-yl)methylene)amino)propanoic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its antimicrobial and antifungal activities.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of (S)-2-(((1H-Pyrrol-2-yl)methylene)amino)propanoic acid involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The Schiff base moiety allows for the formation of stable complexes with metal ions, which can enhance its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
- 1H-pyrrolo[2,3-b]pyridine derivatives
- Pyrrolone and pyrrolidinone derivatives
Uniqueness
(S)-2-(((1H-Pyrrol-2-yl)methylene)amino)propanoic acid is unique due to its chiral nature and the presence of both an amino acid and a pyrrole moiety. This combination allows for diverse chemical reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
(2S)-2-(1H-pyrrol-2-ylmethylideneamino)propanoic acid |
InChI |
InChI=1S/C8H10N2O2/c1-6(8(11)12)10-5-7-3-2-4-9-7/h2-6,9H,1H3,(H,11,12)/t6-/m0/s1 |
InChI Key |
HEIQEUBYANVVOE-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N=CC1=CC=CN1 |
Canonical SMILES |
CC(C(=O)O)N=CC1=CC=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


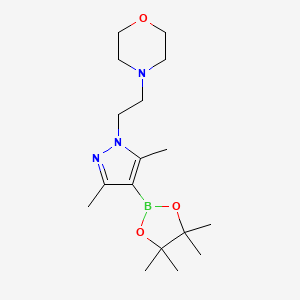
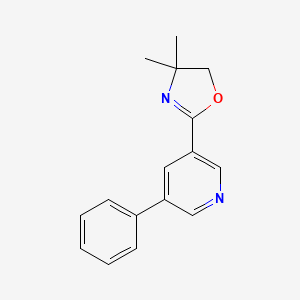
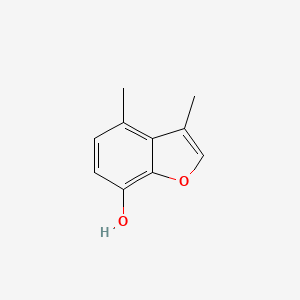
![2-(Bromomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12873711.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxamide](/img/structure/B12873712.png)
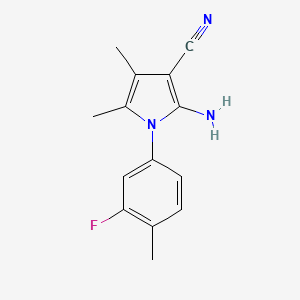
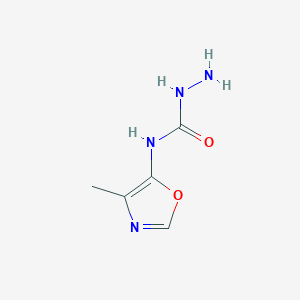
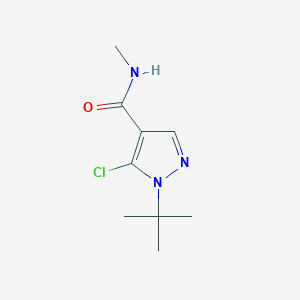
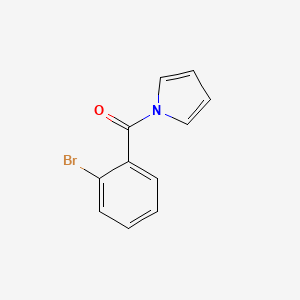
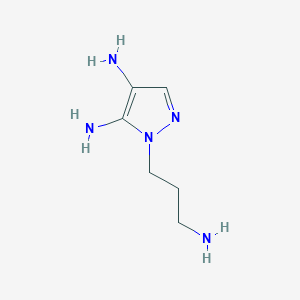
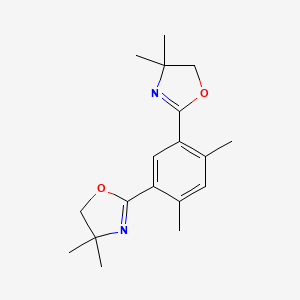
![2-(Methylthio)benzo[d]oxazole-6-acetic acid](/img/structure/B12873746.png)
